Inecalcitol Exhibits 30-Fold Superior Antiproliferative Activity Compared to Calcitriol in Squamous Cell Carcinoma
In a murine squamous cell carcinoma (SCC) model, inecalcitol demonstrates significantly enhanced antiproliferative activity compared to its parent compound, calcitriol (1,25D3). In vitro assays reveal a marked difference in their respective potencies for suppressing SCC cell proliferation [1].
| Evidence Dimension | In vitro antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | IC50 value 30 times lower than that of calcitriol |
| Comparator Or Baseline | Calcitriol (1,25D3) |
| Quantified Difference | 30-fold lower IC50 for inecalcitol |
| Conditions | Murine squamous cell carcinoma (SCC) cell line; in vitro proliferation assay |
Why This Matters
This 30-fold increase in potency at the cellular level is a primary driver for selecting inecalcitol over calcitriol for oncology research, as it suggests a lower effective concentration is required to achieve tumor cell growth inhibition.
- [1] Ma Y, Yu WD, Hidalgo AA, Luo W, Delansorne R, Johnson CS, Trump DL. Inecalcitol, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system. Cell Cycle. 2013;12(5):743-752. View Source
